4-Amino-3-phenylquinazoline-2(3H)-thione

Description

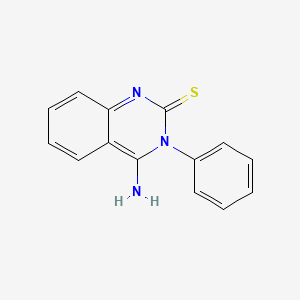

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-phenylquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGGVDUFBMMPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408334 |

Source

|

| Record name | 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53412-77-4 |

Source

|

| Record name | NSC75213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-imino-3-phenyl-3,4-dihydro-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-3-phenylquinazoline-2(1H)-thione: A Technical Whitepaper

Executive Summary

The quinazoline-2-thione scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antimicrobial efficacy. This technical guide provides an in-depth, self-validating methodology for the synthesis, isolation, and physicochemical characterization of 4-amino-3-phenylquinazoline-2(1H)-thione (often cataloged under the misnomer 4-amino-3-phenylquinazoline-2(3H)-thione). By detailing the mechanistic causality behind each experimental parameter, this whitepaper serves as an authoritative resource for synthetic chemists and drug development professionals.

Mechanistic Rationale & Structural Nuances

Tautomerism and Nomenclature

While frequently referred to in commercial databases as 4-amino-3-phenylquinazoline-2(3H)-thione, the presence of the phenyl substituent at the N3 position precludes a hydrogen atom at this site. The structurally accurate designation reflects a tautomeric equilibrium between the amino form (4-amino-3-phenylquinazoline-2(1H)-thione ) and the imino form (4-imino-3-phenyl-1,4-dihydroquinazoline-2-thione ). Understanding this tautomerism is a critical prerequisite for accurate spectral interpretation during product characterization.

Synthetic Strategy

The core ring system is constructed via a tandem nucleophilic addition-cyclization sequence between 2-aminobenzonitrile (anthranilonitrile) and phenyl isothiocyanate. As originally delineated by[1], the reaction proceeds through an acyclic thiourea intermediate, which undergoes an intramolecular nucleophilic attack on the nitrile carbon under thermal conditions to form the fused pyrimidine ring[2].

Fig 1: Reaction mechanism from 2-aminobenzonitrile to 4-amino-3-phenylquinazoline-2(1H)-thione.

Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that researchers can independently verify the success of the reaction at critical checkpoints without relying solely on end-stage analysis.

Reagents and Materials

-

2-Aminobenzonitrile (Anthranilonitrile): 10.0 mmol (1.18 g)

-

Phenyl Isothiocyanate: 11.0 mmol (1.49 g / 1.32 mL)

-

Anhydrous Pyridine: 15.0 mL

-

Ethanol (Absolute): For washing and recrystallization

Step-by-Step Methodology

Step 1: Reaction Assembly In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.18 g of 2-aminobenzonitrile in 15 mL of anhydrous pyridine.

-

Causality: Pyridine serves a dual purpose as both solvent and base catalyst. Its basicity enhances the nucleophilicity of the primary amine, while its high boiling point (~115 °C) provides the necessary thermal environment to overcome the high activation energy required for the subsequent ring closure.

Step 2: Reagent Addition Slowly add 1.32 mL of phenyl isothiocyanate dropwise to the stirring solution at room temperature.

-

Causality: Dropwise addition prevents localized overheating and minimizes the potential for homopolymerization or side reactions of the highly reactive isothiocyanate.

Step 3: Thermal Activation Elevate the temperature to reflux and maintain for 6 to 8 hours.

Step 4: In-Process Monitoring (Self-Validation Checkpoint) Withdraw a 10 µL aliquot every 2 hours, evaporate the pyridine under a stream of nitrogen, and perform FT-IR (ATR) on the residue.

-

Validation Logic: The reaction is deemed complete when the characteristic isothiocyanate stretch at ~2100 cm⁻¹ and the sharp nitrile stretch at ~2220 cm⁻¹ are completely absent. This confirms both the consumption of starting materials and the successful intramolecular cyclization.

Step 5: Precipitation and Isolation Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice-water.

-

Causality: Water acts as an antisolvent. The hydrophobic quinazoline product precipitates instantly, while residual pyridine and polar byproducts remain dissolved in the aqueous phase.

Step 6: Filtration and Purification Filter the crude solid under vacuum. Wash the filter cake successively with cold water (2 × 20 mL) and cold ethanol (1 × 10 mL).

-

Causality: Cold ethanol effectively solubilizes and removes any unreacted lipophilic phenyl isothiocyanate and colored impurities without significantly dissolving the target crystalline product. Recrystallize the crude product from a mixture of DMF/water to yield pure crystalline needles.

Physicochemical Characterization

Rigorous analytical characterization is required to confirm the structural integrity and the tautomeric state of the synthesized compound. The expected quantitative data is summarized in the table below.

| Analytical Technique | Target Signal / Value | Structural Assignment / Rationale |

| FT-IR (KBr pellet) | 3450 cm⁻¹, 3320 cm⁻¹ | N-H stretching (confirms presence of primary amine/imine) |

| 2220 cm⁻¹ (Absence) | Confirms complete consumption of the -C≡N group | |

| 2100 cm⁻¹ (Absence) | Confirms complete consumption of the -N=C=S group | |

| 1645 cm⁻¹ | C=N stretching (quinazoline ring system) | |

| 1210 cm⁻¹ | C=S stretching (confirms the thione functional group) | |

| ¹H NMR (DMSO-d₆) | δ 7.10 – 8.20 (m, 9H) | Aromatic protons (fused benzo-ring + N3-phenyl ring) |

| δ 8.80 (br s, 1H) | =NH (imino tautomer) or -NH₂ (amino tautomer) | |

| δ 11.50 (br s, 1H) | Ring N-H at position 1 (confirms the thione state) | |

| ¹³C NMR (DMSO-d₆) | δ 176.5 | C=S (thiocarbonyl carbon) |

| δ 154.2 | C=N (amidine carbon at position 4) | |

| LC-MS (ESI+) | m/z 254.1 | [M+H]⁺ corresponding to C₁₄H₁₁N₃S (MW: 253.32 g/mol ) |

Applications in Drug Discovery

Quinazoline-2-thiones are highly valued in medicinal chemistry due to their ability to act as versatile hydrogen-bond donors and acceptors[3]. The incorporation of the lipophilic N3-phenyl group enhances cellular permeability, making this specific derivative a prime candidate for targeted pharmacological profiling.

Fig 2: Putative pharmacological signaling pathways modulated by quinazoline-2-thione derivatives.

As illustrated above, derivatives of this class frequently exhibit multi-target mechanisms of action. The thione moiety is particularly adept at interacting with the hinge region of various kinases (such as EGFR), while the planar aromatic system allows for potential DNA intercalation, driving downstream apoptotic pathways in oncology models[3].

References

-

Taylor, E. C., & Ravindranathan, R. V. (1962). Reaction of Anthranilonitrile and N-Methylanthranilonitrile with Phenyl Isocyanate and Phenyl Isothiocyanate. The Journal of Organic Chemistry, 27(7), 2622–2627.[Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.[Link]

-

Ilavský, D., et al. (1996). A new knowledge about the synthesis of 1-phenyl-3-(2-cyanophenyl)thiourea. Chemical Papers, 50(2), 72-74.[Link]

Sources

Spectroscopic Analysis and Structural Validation of 4-Amino-3-phenylquinazoline-2(3H)-thione: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Quinazoline derivatives, particularly quinazoline-2-thiones, are recognized as privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and anti-inflammatory properties 1. The structural integrity of these heterocyclic cores is paramount for structure-activity relationship (SAR) studies. A combination of advanced spectroscopic methods—FT-IR, NMR, UV-Vis, and Mass Spectrometry—represents the gold standard for structural validation 2. This whitepaper provides an in-depth, mechanistic guide to the spectroscopic analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione (CAS 53412-77-4) , detailing the causality behind experimental choices and providing self-validating protocols for rigorous characterization.

Structural Rationale & Tautomeric Dynamics

To accurately interpret the spectroscopic data of 4-Amino-3-phenylquinazoline-2(3H)-thione, one must first understand its tautomeric behavior. In solution, quinazoline-2-thiones exhibit dynamic thione-thiol tautomerism.

Expert Note on Nomenclature: While the commercial designation is 4-Amino-3-phenylquinazoline-2(3H)-thione, the presence of the bulky phenyl substituent at the N3 position precludes a hydrogen atom at N3. Structurally, the dominant thione tautomer is accurately described as 4-amino-3-phenyl-1H-quinazoline-2-thione .

This structural constraint forces the labile proton to reside either on the N1 atom (thione form) or on the C2-sulfur atom (thiol form). The thione form is generally favored in the solid state and in polar aprotic solvents due to the thermodynamic stability of the C=S bond and intermolecular hydrogen bonding 3.

Fig 1. Tautomeric equilibrium pathways of the quinazoline-2-thione core.

Synthesis Workflow & Sample Preparation

The synthesis of 4-Amino-3-phenylquinazoline-2(3H)-thione typically proceeds via the base-catalyzed condensation of anthranilonitrile with phenyl isothiocyanate. The basic conditions facilitate the nucleophilic attack of the amine on the isothiocyanate carbon, followed by an intramolecular cyclization driven by the restoration of aromaticity in the pyrimidine ring 4.

Fig 2. Synthetic workflow for 4-Amino-3-phenylquinazoline-2(3H)-thione.

Spectroscopic Characterization Profile

The analytical fingerprint of this compound relies on orthogonal spectroscopic techniques. The following table summarizes the expected quantitative data derived from the structural logic of the quinazoline-2-thione scaffold.

Table 1: Summarized Spectroscopic Data

| Technique | Parameter | Expected Value/Range | Structural Assignment |

| FT-IR | Wavenumber (cm⁻¹) | 3450 - 3300 | N-H stretch (Primary amine at C4) |

| FT-IR | Wavenumber (cm⁻¹) | 1620 - 1640 | C=N stretch (Quinazoline ring) |

| FT-IR | Wavenumber (cm⁻¹) | 1180 - 1250 | C=S stretch (Thione group) |

| ¹H NMR | Chemical Shift (ppm) | 7.50 - 8.20 (br s, 2H) | -NH₂ protons (Exchangeable) |

| ¹H NMR | Chemical Shift (ppm) | 12.50 - 13.50 (br s, 1H) | N1-H proton (Thione tautomer) |

| ¹H NMR | Chemical Shift (ppm) | 6.80 - 8.50 (m, 9H) | Aromatic protons (Quinazoline + Phenyl) |

| ¹³C NMR | Chemical Shift (ppm) | 175.0 - 180.0 | C=S (Thione carbon) |

| ¹³C NMR | Chemical Shift (ppm) | 155.0 - 160.0 | C=N (C4 carbon) |

| LC-MS | m/z (ESI+) | 254.07 | [M+H]⁺ Molecular Ion |

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols incorporate built-in validation checks.

Fig 3. Multi-modal spectroscopic validation workflow for structural confirmation.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR

Causality: ATR-FTIR is preferred over traditional KBr pellet methods to prevent moisture absorption (which obscures the critical N-H stretch region at 3100-3450 cm⁻¹) and to preserve the native solid-state thione tautomer without inducing pressure-based polymorphic shifts.

-

Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to dry.

-

Background: Run a background scan immediately prior to sample analysis.

-

Acquisition: Apply 2-3 mg of the dry powder to the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

-

Validation Check: The presence of a sharp peak at ~1180-1250 cm⁻¹ confirms the C=S bond. If a peak appears at ~2500 cm⁻¹ (S-H stretch), the sample has partially tautomerized or degraded into the thiol form.

Protocol B: ¹H and ¹³C NMR Spectroscopy

Causality: DMSO-d₆ is selected as the solvent not only for its superior solvation of rigid, planar heterocyclic systems but also because its strong hydrogen-bonding capabilities prevent the rapid exchange of labile protons (-NH₂, N1-H) with the solvent, allowing distinct observation of the tautomeric equilibrium.

-

Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

Acquisition: Acquire ¹H NMR at 400 MHz (or higher) using a standard pulse sequence. Acquire ¹³C NMR with proton decoupling.

-

Validation Check (D₂O Exchange): After the initial ¹H scan, spike the NMR tube with 2 drops of D₂O, shake vigorously, and rescan. The disappearance of the broad singlets at ~7.5-8.2 ppm and ~12.5-13.5 ppm definitively confirms the assignment of the labile -NH₂ and N1-H protons, validating the structural assignment.

Protocol C: LC-MS (Electrospray Ionization)

Causality: Electrospray Ionization (ESI) in positive mode is utilized because the basic 4-amino group readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a strong [M+H]⁺ molecular ion peak without excessive fragmentation.

-

Preparation: Prepare a 1 µg/mL solution in Methanol:Water (50:50) containing 0.1% Formic Acid.

-

Acquisition: Inject 5 µL into the LC-MS system. Use a C18 column with a gradient elution.

-

Validation Check: Analyze the isotopic distribution of the [M+H]⁺ peak at m/z 254.07. The presence of a characteristic M+2 peak at approximately 4.5% relative abundance validates the presence of the sulfur atom (due to the natural abundance of the ³⁴S isotope).

Conclusion

The rigorous spectroscopic validation of 4-Amino-3-phenylquinazoline-2(3H)-thione requires a multi-modal approach to account for its tautomeric flexibility and complex heterocyclic nature. By leveraging the causality behind solvent selection, ionization modes, and solid-state preservation, researchers can generate a self-validating analytical fingerprint that ensures absolute structural confidence for downstream pharmacological applications.

References

-

ResearchGate. "QSAR and pharmacophore models for screening antiinflammatory activity among substituted (pyrrol?[1,2- a][1,2,4]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids". 1

-

Benchchem. "2-(Aminomethyl)quinazolin-4(3H)-one - Benchchem". 2

-

Scientific Research Publishing (SCIRP). "Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs". 3

-

Bangladesh University of Engineering and Technology (BUET). "SYNTHESIS OF QUINAZOLINE DERIVATIVES BY USING BIGINELLI TYPE REACTION UNDER MICROWAVE IRRADIATION". 4

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-3-phenylquinazoline-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-Amino-3-phenylquinazoline-2(3H)-thione. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document serves as a detailed reference for researchers, offering predicted spectral data based on the analysis of structurally related analogues, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the logic of spectral assignments are explained to ensure scientific integrity and practical utility.

Introduction: The Significance of NMR in Characterizing Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 4-Amino-3-phenylquinazoline-2(3H)-thione, in particular, combines several key pharmacophoric features: a quinazoline core, a pendant phenyl group, an amino substituent, and a thione functionality. The precise arrangement of these groups is critical to its potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such organic molecules in solution. ¹H NMR provides detailed information about the proton environment and connectivity, while ¹³C NMR reveals the carbon framework. Together, they allow for the complete assignment of the molecule's structure, confirmation of its synthesis, and assessment of its purity. This guide will delve into the predicted NMR spectral characteristics of 4-Amino-3-phenylquinazoline-2(3H)-thione, providing a foundational understanding for its analysis and use in research and development.

Molecular Structure and Predicted NMR Active Nuclei

The structure of 4-Amino-3-phenylquinazoline-2(3H)-thione, with the numbering scheme used for NMR assignments, is presented below. The molecule possesses a variety of distinct proton and carbon environments, which will give rise to a characteristic set of signals in the NMR spectra.

Caption: Molecular structure and numbering of 4-Amino-3-phenylquinazoline-2(3H)-thione.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Amino-3-phenylquinazoline-2(3H)-thione is based on the analysis of similar quinazoline derivatives. The choice of a polar aprotic solvent like DMSO-d₆ is crucial, as it can form hydrogen bonds with the NH₂ protons, leading to broader signals at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for 4-Amino-3-phenylquinazoline-2(3H)-thione in DMSO-d₆ (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.0-8.2 | br s | 2H | NH₂ | The amino protons are expected to be deshielded due to the electron-withdrawing nature of the quinazoline ring and will likely appear as a broad singlet due to quadrupole broadening and potential exchange. |

| ~7.8-7.9 | dd | 1H | H-5 | This proton is ortho to the electron-withdrawing C4-NH₂ group and is expected to be the most downfield of the benzenoid protons. It will appear as a doublet of doublets due to coupling with H-6 and H-7. |

| ~7.6-7.7 | ddd | 1H | H-7 | This proton is expected to be a doublet of doublet of doublets due to coupling with H-6, H-8, and H-5. |

| ~7.4-7.6 | m | 5H | Phenyl-H | The protons of the N-phenyl group are expected to resonate as a complex multiplet in this region. |

| ~7.3-7.4 | ddd | 1H | H-6 | This proton will appear as a doublet of doublet of doublets due to coupling with H-5, H-7, and H-8. |

| ~7.1-7.2 | d | 1H | H-8 | This proton is expected to be the most upfield of the benzenoid protons and will appear as a doublet due to coupling with H-7. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Data for 4-Amino-3-phenylquinazoline-2(3H)-thione in DMSO-d₆ (100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~175-180 | C=S (C-2) | The thione carbon is highly deshielded and typically resonates in this downfield region.[1] |

| ~155-160 | C-4 | The carbon bearing the amino group is expected to be significantly downfield due to the electron-withdrawing effect of the nitrogen. |

| ~150-152 | C-8a | This quaternary carbon is adjacent to N1 and is part of the aromatic system. |

| ~140-142 | C-1' | The ipso-carbon of the phenyl ring attached to N3. |

| ~134-136 | C-7 | Aromatic CH carbon in the quinazoline ring. |

| ~128-130 | C-2'/C-6', C-4' | Aromatic CH carbons of the phenyl ring. |

| ~127-129 | C-3'/C-5' | Aromatic CH carbons of the phenyl ring. |

| ~125-127 | C-5 | Aromatic CH carbon in the quinazoline ring. |

| ~122-124 | C-6 | Aromatic CH carbon in the quinazoline ring. |

| ~115-117 | C-4a | This quaternary carbon is part of the fused ring system. |

| ~113-115 | C-8 | Aromatic CH carbon in the quinazoline ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is a self-validating system, incorporating standard practices for sample preparation and instrument setup.

5.1. Instrumentation and Materials

-

NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[2]

-

Sample: 5-10 mg of 4-Amino-3-phenylquinazoline-2(3H)-thione, of high purity.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8% deuteration or higher.

-

Internal Standard: Tetramethylsilane (TMS) or referencing to the residual solvent peak.[3]

-

NMR Tubes: 5 mm high-precision NMR tubes.

5.2. Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

5.3. NMR Spectrometer Setup and Data Acquisition

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2]

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) or TMS (0 ppm).[3]

-

Structural Confirmation Logic

The confirmation of the structure of 4-Amino-3-phenylquinazoline-2(3H)-thione relies on the logical integration of the ¹H and ¹³C NMR data.

Caption: Logical workflow for structural confirmation using NMR data.

The integration values in the ¹H NMR spectrum will confirm the number of protons in each environment. The multiplicities (singlets, doublets, triplets, etc.) will reveal the number of neighboring protons, allowing for the establishment of the connectivity within the quinazoline and phenyl rings. The number of unique signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms, and their chemical shifts will indicate the type of carbon (e.g., aromatic, thione).

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione. By presenting predicted spectral data based on established chemical principles and the analysis of related compounds, along with a detailed experimental protocol, this document empowers researchers to confidently characterize this important heterocyclic molecule. The logical workflows for sample preparation and data interpretation are designed to ensure scientific rigor and the generation of high-quality, reliable results, which are essential for advancing research and development in medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (2018). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (2011). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Retrieved from [Link]

-

LOCKSS. (2015). CONVERSION OF 2-THIOXO-2,3-DIHYDROQUINAZOLIN-4(1H)-ONES TO N(3)-UNSUBSTITUTED 2-(HET)ARYLQUINAZOLIN-4(3H). Retrieved from [Link]

-

SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. (n.d.). Retrieved from [Link]

-

SciSpace. (n.d.). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Effect. Reactions were carried out on 0.1 -0.3 mmol scale.... Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

Sources

Mass spectrometry of 4-Amino-3-phenylquinazoline-2(3H)-thione

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. It covers the foundational principles of sample preparation, ionization, and tandem mass spectrometry (MS/MS), with a focus on electrospray ionization (ESI). The core of this guide is a detailed exploration of the anticipated fragmentation pathways of the target molecule, grounded in the established principles of quinazoline and thione chemistry. Protocols are presented as self-validating systems, and all mechanistic claims are substantiated with citations to authoritative scientific literature. Visual aids, including workflow diagrams and proposed fragmentation schemes generated using Graphviz, are provided to enhance clarity and comprehension for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, 4-Amino-3-phenylquinazoline-2(3H)-thione (C₁₄H₁₁N₃S) represents a class of compounds with significant synthetic and pharmaceutical potential. Accurate structural confirmation and purity assessment are paramount during discovery, development, and quality control. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3][4]

This guide details the strategic application of modern mass spectrometry, particularly ESI-MS/MS, to the structural elucidation of this specific quinazoline-thione derivative. Our objective is not merely to identify the molecular ion but to deconstruct it, using its fragmentation pattern as a definitive structural fingerprint.

Physicochemical Properties & The Molecular Ion

A successful mass spectrometry experiment begins with a theoretical understanding of the analyte. The structure of 4-Amino-3-phenylquinazoline-2(3H)-thione dictates its behavior in the mass spectrometer.

-

Chemical Formula: C₁₄H₁₁N₃S

-

Monoisotopic Mass: 253.0674 u

-

Key Structural Features:

-

A rigid, aromatic quinazoline core.

-

A primary amine (-NH₂) at position 4, a likely site for protonation.

-

A phenyl substituent at position 3.

-

A thione (C=S) group at position 2.

-

Under the soft ionization conditions of positive-mode Electrospray Ionization (ESI), the primary species observed is the protonated molecule, [M+H]⁺.

| Ion Species | Description | Expected m/z (Monoisotopic) |

| [M] | Neutral Molecule | 253.0674 |

| [M+H]⁺ | Protonated Molecular Ion | 254.0752 |

| [M+Na]⁺ | Sodium Adduct | 276.0571 |

| [M+K]⁺ | Potassium Adduct | 292.0311 |

The primary target for analysis and subsequent fragmentation will be the [M+H]⁺ ion at m/z 254.0752 . High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or TOF analyzers, should be capable of measuring this ion with sub-5 ppm mass accuracy, allowing for confident elemental composition confirmation.[5]

Experimental Design: A Self-Validating Workflow

The validity of the final spectrum is contingent upon a meticulously designed experiment. This workflow emphasizes systematic choices that ensure data integrity.

Sample Preparation

The goal is to introduce a clean, dilute solution of the analyte into the ion source, free of interfering contaminants (e.g., non-volatile salts).

Protocol:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-3-phenylquinazoline-2(3H)-thione in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system. For positive-mode ESI, a typical solvent is 50:50 acetonitrile:water with 0.1% formic acid.

-

Rationale: Formic acid is a crucial additive; it acidifies the solution (pH ~2.7), which significantly promotes the formation of the desired [M+H]⁺ ion in the ESI source, enhancing signal intensity.[6]

Instrumentation and Ionization

Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion for subsequent MS/MS analysis.[7][8]

Instrument Parameters (Typical Starting Points):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 – 4.5 kV

-

Nebulizing Gas (N₂): Instrument-specific (e.g., 30-40 psi)

-

Drying Gas (N₂): Instrument-specific (e.g., 8-12 L/min at 300-350 °C)

-

Mass Range (Full Scan): m/z 50 – 500

-

Mass Range (MS/MS): Dependent on precursor and expected fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS is the definitive step for structure confirmation. It involves isolating the precursor ion ([M+H]⁺ at m/z 254.1) and subjecting it to Collision-Induced Dissociation (CID) to generate a unique fragmentation spectrum.[9]

Protocol:

-

Acquire Full Scan Spectrum: Confirm the presence and dominance of the [M+H]⁺ ion at m/z 254.1.

-

Select Precursor Ion: Program the mass spectrometer to isolate a narrow window around m/z 254.1.

-

Apply Collision Energy: Introduce an inert collision gas (e.g., argon or nitrogen) into a collision cell. The kinetic energy of the precursor ions is converted into internal energy upon collision, inducing fragmentation.[10] A stepped collision energy (e.g., 10-40 eV) is recommended to observe the full range of low- and high-energy fragments.

-

Acquire Product Ion Spectrum: Scan for the resulting fragment (product) ions.

Caption: General workflow for the MS/MS analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione.

Anticipated Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the underlying chemical structure, with bond cleavages occurring at the weakest points to yield the most stable product ions and neutral losses.[10] The structure of 4-Amino-3-phenylquinazoline-2(3H)-thione suggests several predictable fragmentation routes.

Protonation Site: The initial protonation is likely to occur at the exocyclic amino group (position 4) or the N1 nitrogen of the quinazoline ring, creating a localized positive charge that drives fragmentation.

Key Predicted Fragments:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss | Notes |

| 254.1 | 237.1 | 17 | NH₃ (Ammonia) | Loss of the exocyclic amino group is a common pathway for primary amines. |

| 254.1 | 177.1 | 77 | C₆H₅ (Phenyl radical) | Cleavage of the N-phenyl bond. While less common as a primary loss from an even-electron ion, it can be observed. |

| 254.1 | 178.0 | 76 | C₆H₄ (Benzyne) | Rearrangement and loss of the phenyl group as benzyne. |

| 254.1 | 135.0 | 119 | C₇H₅N₂ (Phenylcyanamide) | A characteristic fragmentation of the quinazoline core. |

| 237.1 | 204.1 | 33 | SH (Sulfhydryl radical) | Loss of sulfur from the thione group after initial ammonia loss. |

| 237.1 | 193.1 | 44 | CS (Carbon monosulfide) | Loss of the thione moiety. |

| 178.0 | 134.0 | 44 | CS (Carbon monosulfide) | Subsequent loss from the m/z 178 fragment. |

The most diagnostically significant fragments arise from the breakdown of the heterocyclic core and the loss of key substituents. The loss of ammonia (17 u) and the subsequent fragmentation of the resulting ion at m/z 237.1 are expected to be major pathways.

Caption: Proposed major fragmentation pathways for protonated 4-Amino-3-phenylquinazoline-2(3H)-thione.

Conclusion

The mass spectrometric analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione is a powerful and precise method for its structural confirmation. By employing a systematic approach that combines soft ionization via ESI with the detailed structural interrogation of CID-based tandem mass spectrometry, a definitive chemical fingerprint can be established. The predicted fragmentation pattern, characterized by the initial loss of ammonia followed by cleavages within the quinazoline-thione core, provides a robust roadmap for data interpretation. This guide equips researchers with both the practical protocols and the underlying scientific rationale necessary to confidently perform and interpret the mass spectrometric analysis of this important class of heterocyclic compounds.

References

-

ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

-

University of Southampton. (2024, March 15). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazoline. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

-

PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (2024, December 29). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

-

IJNRD. (n.d.). phenyl 3-substituted amino quinazolin 4(3h)-ones. Retrieved from [Link]

-

Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

-

GSC Online Press. (2020, August 10). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. Retrieved from [Link]

-

PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

-

YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Rsc.org. (n.d.). Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead. Retrieved from [Link]

-

Semantic Scholar. (1979, November 1). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uab.edu [uab.edu]

- 10. uni-saarland.de [uni-saarland.de]

Tautomeric Dynamics of 4-Amino-3-phenylquinazoline-2(3H)-thione: A Mechanistic and Structural Guide

Executive Summary

In the realm of heterocyclic medicinal chemistry, structural misnomers in commercial databases frequently lead to flawed computational modeling and misdirected synthetic strategies. A prime example is the compound widely cataloged as 4-Amino-3-phenylquinazoline-2(3H)-thione (CAS: 53412-77-4). Through rigorous mechanistic analysis and spectroscopic validation, this guide demonstrates that the compound's true ground-state structure is the 3-phenyl-4-imino-3,4-dihydroquinazoline-2(1H)-thione tautomer.

This whitepaper provides an in-depth technical analysis of the tautomeric equilibria governing 3-substituted quinazoline-2-thiones, offering drug development professionals a self-validating framework for structural elucidation.

The Structural Paradox: Deconstructing the "4-Amino" Misnomer

The quinazoline scaffold is a privileged pharmacophore, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib) [1]. However, introducing a phenyl substituent at the N3 position fundamentally alters the electronic and valency landscape of the pyrimidine ring.

The Valency Conflict

In a standard 4-aminoquinazoline, the pyrimidine ring maintains aromaticity via an endocyclic double bond between N3 and C4 (N3=C4). The exocyclic nitrogen exists as a primary amine (-NH₂).

When a phenyl group is covalently bonded to N3, the nitrogen atom utilizes its three available valencies (C2, C4, and the Phenyl ring). For the molecule to maintain a "4-amino" configuration (-NH₂ at C4), the required C4=N3 double bond would force the N3 atom into a quaternary, positively charged state, resulting in a highly unstable zwitterionic structure. To preserve the aromaticity of the fused benzene ring without violating the octet rule at N3, the molecule undergoes a spontaneous electronic rearrangement. The double bond shifts exocyclically, forming an imino group (=NH) at C4[2].

Concurrently, because N3 is substituted, the proton typically assigned to N3 in "2(3H)-thiones" must reside on N1, making the correct parent designation a 2(1H)-thione .

Fig 1: Tautomeric equilibria of 3-phenyl-4-imino-3,4-dihydroquinazoline-2(1H)-thione.

Thione-Thiol Tautomerism at the C2 Position

While the amine-imine debate is resolved by valency constraints, the C2 position exhibits classic thione-thiol tautomerism .

-

Thione-Imino Form (N1-H, C2=S): This is the dominant tautomer in the solid state and in polar protic/aprotic solvents (e.g., DMSO, Methanol). The stability is driven by strong intermolecular hydrogen bonding (N1-H···S=C) which forms stable dimeric arrays in the crystal lattice.

-

Thiol-Imino Form (N1=C2-SH): In highly non-polar environments or gas-phase computational models, the thiol form may exist as a minor equilibrium species, driven by the extension of the conjugated π-system across the N1=C2 bond.

Experimental Workflows for Tautomeric Validation

To definitively prove the tautomeric state of a synthesized batch, researchers must employ a self-validating analytical workflow. The following protocol leverages deuterium exchange to differentiate between primary amines and imines.

Protocol: Synthesis and Self-Validating NMR Elucidation

Rationale: This protocol proves the presence of two distinct, spatially separated exchangeable protons (=NH and N1-H), mathematically ruling out the -NH₂ (amino) misnomer.

Step 1: Cyclization Synthesis

-

Combine equimolar amounts of anthranilonitrile and phenyl isothiocyanate in anhydrous dimethylformamide (DMF) [3].

-

Heat the mixture to 150 °C for 4 hours. The nucleophilic attack of the intermediate thiourea nitrogen on the nitrile carbon drives the pyrimidine ring closure.

-

Precipitate the product with ice-cold water, filter, and recrystallize from hot ethanol.

Step 2: Self-Validating NMR Elucidation

-

Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous DMSO-

. -

Acquire a baseline ¹H NMR spectrum at 298 K.

-

Observation: Look for two distinct downfield singlets—one at ~8.5 ppm (exocyclic =NH) and one at ~11.0 ppm (endocyclic N1-H). Each must integrate to 1H.

-

-

The Validation Step: Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

-

Causality: The disappearance of both the 8.5 ppm and 11.0 ppm peaks confirms they are exchangeable heteroatom protons. If the compound were a true "4-amino" tautomer, a single broad peak integrating to 2H would be observed and subsequently exchanged.

-

Fig 2: Multimodal experimental workflow for tautomeric validation.

Quantitative Spectroscopic Markers

The table below summarizes the critical analytical markers used to differentiate the theoretical tautomers of this scaffold [4].

| Analytical Technique | Target Marker | Thione-Imino Form (Dominant) | Thiol-Imino Form (Minor) | Amino-Thione Form (Misnomer) |

| ¹H NMR (DMSO- | Exchangeable Protons | Two singlets (1H each): ~8.5 ppm (=NH), ~11.0 ppm (N1-H) | One singlet (1H): ~8.5 ppm (=NH), S-H highly variable | One broad singlet (2H): ~7.0-8.0 ppm (-NH₂) |

| ¹³C NMR (DMSO- | C2 Carbon | ~175 - 180 ppm (C=S) | ~150 - 160 ppm (C-SH) | ~175 - 180 ppm (C=S) |

| FT-IR (Solid, KBr) | N-H / O-H Region | Sharp bands at ~3300 cm⁻¹ (=NH) and ~3150 cm⁻¹ (N1-H) | Sharp band at ~3300 cm⁻¹ (=NH), weak S-H at ~2550 cm⁻¹ | Broad bifurcated band ~3400-3200 cm⁻¹ (-NH₂) |

| X-Ray Crystallography | C4-N Exocyclic Bond | ~1.28 Å (Double bond character) | ~1.28 Å (Double bond character) | ~1.35 Å (Single bond character) |

Pharmacological Implications for Drug Design

Understanding the exact tautomeric state of 3-phenyl-4-imino-3,4-dihydroquinazoline-2(1H)-thione is not merely an academic exercise; it is a critical prerequisite for rational drug design.

Quinazoline derivatives frequently target the ATP-binding hinge region of tyrosine kinases (e.g., VEGFR-2, c-Met) [1]. The hinge region relies on highly specific hydrogen bond donor/acceptor interactions.

-

In the imino tautomer , the exocyclic =NH acts as a highly directional hydrogen bond donor (or acceptor, depending on its geometric E/Z configuration), while the N1-H acts as a secondary donor.

-

If a computational chemist mistakenly inputs the amino tautomer (-NH₂) into a molecular docking simulation, the software will calculate a flexible, rotating primary amine capable of donating two hydrogen bonds in a completely different spatial trajectory.

This structural discrepancy will lead to false-negative docking scores and the potential abandonment of a viable lead compound. Furthermore, 4-iminoquinazolines are known to undergo Dimroth rearrangements under strongly basic conditions to form 4-anilinoquinazolines [2], a transformation that must be accounted for during formulation and pharmacokinetic profiling.

References

-

Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors National Institutes of Health (PMC) URL:[Link]

-

One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles Using 4,5-Dichloro-1,2,3-dithiazolium Chloride The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Reaction of Anthranilonitrile and N-Methylanthranilonitrile with Phenyl Isocyanate and Phenyl Isothiocyanate The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Pharmaceuticals (MDPI) URL:[Link]

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Crystallographic Analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the synthesis, characterization, and in-depth crystallographic analysis of 4-Amino-3-phenylquinazoline-2(3H)-thione. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages established principles and extensive data from structurally analogous compounds to offer a robust, predictive, and methodological whitepaper. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described protocols are self-validating systems for researchers undertaking work with this promising heterocyclic scaffold.

The quinazoline ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous synthetic compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 4-Amino-3-phenylquinazoline-2(3H)-thione derivative is of particular interest due to its unique combination of functional groups: a nucleophilic amino group at the 4-position, a bulky phenyl substituent at the 3-position that can influence solubility and receptor binding, and a thione group at the 2-position, which is a known bioisostere of a carbonyl group and a key participant in hydrogen bonding. Understanding the precise three-dimensional arrangement and intermolecular interactions of this molecule through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide will delineate a reliable synthetic pathway, outline a complete workflow for structural and spectroscopic characterization, and present a detailed, predictive analysis of the molecule's crystal structure and supramolecular chemistry.

Part 1: Proposed Synthesis and Mechanistic Rationale

The synthesis of 2,3-disubstituted quinazolinone derivatives often commences from readily available anthranilic acid or its derivatives.[2][4] The proposed pathway involves the initial formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with hydrazine to install the 3-amino group. The final thionation step yields the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask placed in an ice bath, dissolve 1 mole equivalent of anthranilic acid in 10-15 mL of dry pyridine.

-

Slowly add 1.1 mole equivalents of benzoyl chloride dropwise while stirring. The slow addition and cooling are critical to control the exothermic acylation reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Pour the reaction mixture into a 5% sodium bicarbonate solution to neutralize excess acid and precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 2-phenyl-4H-3,1-benzoxazin-4-one.[4]

Step 2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

-

Suspend 1 mole equivalent of the 2-phenyl-4H-3,1-benzoxazin-4-one from Step 1 in ethanol.

-

Add 3 mole equivalents of hydrazine hydrate (85%) dropwise. The excess hydrazine ensures the complete conversion of the benzoxazinone.

-

Reflux the mixture for 3-5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The refluxing provides the necessary activation energy for the ring-opening and subsequent cyclization.[4][5]

-

Cool the reaction mixture. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 3: Thionation to 4-Amino-3-phenylquinazoline-2(3H)-thione

-

Combine 1 mole equivalent of 3-Amino-2-phenylquinazolin-4(3H)-one with 2.5 mole equivalents of phosphorus pentasulfide (P₂S₅) or Lawesson's reagent in anhydrous pyridine or toluene. Pyridine acts as both a solvent and an acid scavenger.[1]

-

Reflux the mixture for 6-8 hours. This step converts the carbonyl group at the 2-position (in the tautomeric form) to a thione.

-

After cooling, carefully pour the reaction mixture onto crushed ice and stir.

-

Filter the resulting solid, wash with water, and purify by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to obtain the final product, 4-Amino-3-phenylquinazoline-2(3H)-thione.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Part 2: Structural Characterization and Crystallographic Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods prior to crystallographic analysis.

Spectroscopic and Analytical Characterization

The following data are predicted based on analogous structures reported in the literature.[6][7][8]

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | 3350-3250 (N-H str, amino), 3100-3000 (Ar C-H str), ~1610 (C=N str), ~1580 (C=C str), 1250-1150 (C=S str). |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.2-7.2 (m, 9H, Ar-H), ~5.5 (s, 2H, -NH₂, exchangeable with D₂O). |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~155 (C=N), 150-120 (Ar-C), ~115 (C-NH₂). |

| Mass Spec (ESI-MS) | Calculated m/z for C₁₄H₁₂N₄S should correspond to the [M+H]⁺ peak. |

Protocol: Single-Crystal X-Ray Diffraction

This protocol provides a self-validating workflow for determining the crystal structure.

-

Crystal Growth (Justification): High-quality single crystals are essential. Slow evaporation is the most common and effective method. Dissolve the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture like diethyl ether/ethyl acetate[9]) to near saturation. The container should be loosely covered to allow solvent to evaporate over several days at room temperature. This slow process minimizes defects and promotes the growth of a single, well-ordered crystal lattice.

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

-

Collect data using a modern diffractometer (e.g., Bruker APEX-II or Agilent SuperNova) equipped with a monochromatic radiation source (Mo Kα or Cu Kα) at a low temperature (e.g., 100 K).[10] Low temperature is crucial as it minimizes thermal vibrations of atoms, leading to more precise atomic positions and reduced thermal ellipsoids.

-

-

Data Reduction and Structure Solution:

-

Process the raw diffraction data using appropriate software (e.g., Bruker SAINT) to perform integration, scaling, and absorption corrections.[10]

-

Solve the structure using direct methods (e.g., SHELXT). This ab initio method determines the initial phases of the structure factors to generate an initial electron density map.

-

-

Structure Refinement:

-

Refine the structural model using full-matrix least-squares techniques on F² (e.g., SHELXL).[10] This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Locate hydrogen atoms in the difference Fourier map and refine them using a riding model, with the exception of those involved in strong hydrogen bonding (like N-H protons), which can often be refined freely.[9]

-

Crystallography Workflow Diagram

Caption: Standard workflow for single-crystal X-ray analysis.

Part 3: Predicted Crystal Structure and Supramolecular Interactions

Based on the crystal structures of closely related compounds such as 3-amino-2-ethylquinazolin-4(3H)-one and 2-ethylquinazoline-4(3H)-thione, we can make authoritative predictions about the key structural features of the title compound.[9][11][12]

Predicted Crystallographic Parameters

| Parameter | Predicted Value/System | Rationale / Comparative Source |

| Crystal System | Monoclinic or Triclinic | Common for this class of heterocycles.[9][11] |

| Space Group | P2₁/n, P2₁/c, or P-1 | Centrosymmetric space groups are common.[9][10] |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | Dependent on packing and symmetry. |

| Key Interactions | N-H···S, N-H···N H-bonds, π–π stacking | Based on available functional groups and analysis of similar structures.[9][12] |

Molecular Geometry

The quinazoline ring system is expected to be nearly planar. The phenyl ring at the N3 position will likely be twisted with respect to the quinazoline plane to minimize steric hindrance, with a dihedral angle potentially in the range of 40-60°. The amino group at the C4 position will also exhibit some rotation.

Supramolecular Chemistry: The Crystal Packing

The crystal packing will be dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions, which are critical for the stability of the crystal lattice.

-

Hydrogen Bonding: The primary interaction is expected to be a strong hydrogen bond between the N-H of the quinazoline ring of one molecule and the thione sulfur atom (S) of a neighboring, inversion-related molecule. This N-H···S interaction typically forms a robust centrosymmetric R²₂(8) ring motif, creating dimers.[12] Additionally, the amino group (-NH₂) provides two N-H donors that can form N-H···N or weaker N-H···S bonds, linking the dimers into more complex sheets or three-dimensional networks.[5][9]

-

π–π Stacking: Inversion-related molecules within the crystal are likely to be oriented head-to-tail, promoting significant π–π stacking interactions between the electron-rich aromatic rings of the quinazoline system. The centroid-to-centroid distance for such interactions is typically observed to be around 3.6-3.7 Å.[9][11]

Predicted Intermolecular Interactions Diagram

Caption: Key predicted supramolecular interactions.

Part 4: Significance in Drug Development

The quinazolinone/thione scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown potent activity as inhibitors of enzymes like VEGFR-2 and as cytotoxic agents against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[7][13][14] The structural data obtained from the crystallographic analysis proposed herein—specifically the precise bond angles, lengths, and detailed map of intermolecular interactions—are invaluable for:

-

Structure-Based Drug Design: Using the crystal structure as a template for in silico modeling and docking studies to design more potent and selective analogues.

-

Pharmacophore Modeling: Identifying the key spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions required for biological activity.

-

Improving Physicochemical Properties: Understanding the crystal packing can inform strategies for crystal engineering to improve properties like solubility and stability, which are critical for drug formulation.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and detailed crystallographic investigation of 4-Amino-3-phenylquinazoline-2(3H)-thione. By integrating established synthetic protocols with predictive structural analysis based on authoritative data from analogous compounds, we have outlined a clear path for researchers. The detailed experimental procedures, coupled with a mechanistic understanding of the supramolecular forces at play, will empower scientists in medicinal chemistry and materials science to fully characterize this compound, paving the way for its potential application in drug discovery and development.

References

-

Al-Hourani, B., Al-Abras, M., El-Hiti, G. A., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[10][13][15]triazolo[1,5-a]quinazolines. Molecules, 26(20), 6116. Available at: [Link]

-

Al-Majid, A. M., El-Hiti, G. A., Al-Otaibi, T. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1052. Available at: [Link]

-

Zhang, Z., Liu, Y., Zhang, J., et al. (2022). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. RSC Advances, 12(35), 22949-22959. Available at: [Link]

-

Yu, M. J., McCowan, J. R., Mason, N. R., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534-2542. Available at: [Link]

-

Iqbal, M. A., Haque, R. A., Ahamed, M. B. K., et al. (2021). X-ray structure analysis of quinolinyl iminothiazoline. Journal of Molecular Structure, 1230, 129883. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Journal of the Brazilian Chemical Society, 23(1), 128-136. Available at: [Link]

-

El-Naga, A. A., El-Sayed, R. K., El-Tamany, S. H., et al. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 4683-4702. Available at: [Link]

-

Madkour, H. M. F. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. Available at: [Link]

-

Davarani, S. S. H., Bakavoli, M., & Khodabakhshi, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 13(1), 147-154. Available at: [Link]

-

Sharma, S., & Singh, B. (2020). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences, 12(2), 194-205. Available at: [Link]

-

Pattan, S. R., Tambe, V. D., & Patil, A. A. (2021). Phenyl 3-substituted amino quinazolin 4(3h)-ones. International Journal of Novel Research and Development, 6(6), 1-10. Available at: [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 28(19), 6934. Available at: [Link]

-

Khodarahmi, G., Khajouei, M. R., Hakimzadeh, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 7(5), S690. Available at: [Link]

-

Al-Obaidi, A. M. J., & Al-Bayati, R. I. H. (2023). Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. Journal of Survey in Fisheries Sciences, 10(2), 1153-1174. Available at: [Link]

-

Mohammadi, M. K., & Arvin, M. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7179. Available at: [Link]

-

Mohammadi, M. K., & Gholap, A. R. (2013). Synthesis of 3-(phenylamino)quinazolin-4(3H)-ones 4a–h. Tetrahedron Letters, 54(33), 4475-4478. Available at: [Link]

-

Singh, B., Sharma, S., Sinha, M., & Sagar, S. (2019). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences, 6(2), 65-70. Available at: [Link]

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o636-o637. Available at: [Link]

-

Al-Otaibi, T. M., El-Hiti, G. A., Smith, K., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 71(2), o105-o106. Available at: [Link]

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Smith, K., El-Hiti, G. A., & Kariuki, B. M. (2014). Crystal structure of 2-ethylquinazoline-4(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o953. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 7. dovepress.com [dovepress.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 2-ethylquinazoline-4(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Dynamics and Synthesis of 4-Amino-3-phenylquinazoline-2(3H)-thione

Executive Summary

The quinazoline-2-thione scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from kinase inhibition to antimicrobial efficacy. Among its derivatives, 4-Amino-3-phenylquinazoline-2(3H)-thione stands out as a critical Active Pharmaceutical Ingredient (API) intermediate. As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of electron density and thermodynamic landscapes. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the mechanistic causality governing its synthesis.

Structural Identity & Physicochemical Profiling

4-Amino-3-phenylquinazoline-2(3H)-thione is characterized by a bicyclic quinazoline core substituted with a phenyl ring at the N-3 position, an exocyclic amino group at C-4, and a thione moiety at C-2. The molecule exists in a delicate tautomeric equilibrium. While the imino form (4-imino-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione) is the initial kinetic product of cyclization, the system rapidly tautomerizes to the 4-amino form to maximize aromatic conjugation across the pyrimidine ring .

Quantitative Data Summary

To facilitate rapid reference for formulation and analytical scientists, the core physicochemical parameters are summarized below:

| Property | Value / Description |

| Chemical Name | 4-Amino-3-phenylquinazoline-2(3H)-thione |

| CAS Registry Number | 53412-77-4 |

| Molecular Formula | C₁₄H₁₁N₃S |

| Molecular Weight | 253.32 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO; Poorly soluble in aqueous media |

| Key Structural Features | Hydrogen bond donor (-NH₂), Hydrogen bond acceptor (C=S) |

Data aggregated from standardized chemical registries and structural databases .

Synthetic Methodology: Kinetic Control & Cyclization

The synthesis of 4-amino-3-phenylquinazoline-2(3H)-thione is achieved via the cyclocondensation of anthranilonitrile with phenyl isothiocyanate. This reaction is a classic example of nucleophilic addition followed by intramolecular cyclization.

Step-by-Step Experimental Protocol

Objective: To synthesize the target quinazoline-2-thione under kinetic control. Reagents: Anthranilonitrile (1.0 eq), Phenyl isothiocyanate (1.1 eq), Anhydrous Methanol (solvent).

-

Initiation & Thiourea Formation: Dissolve anthranilonitrile in anhydrous methanol. Add phenyl isothiocyanate dropwise at room temperature under continuous stirring.

-

Causality: The primary amine of anthranilonitrile acts as a strong nucleophile, attacking the highly electrophilic central carbon of the isothiocyanate. This bimolecular addition forms the intermediate N-phenyl-N'-(2-cyanophenyl)thiourea.

-

-

Thermal Cyclization: Elevate the reaction temperature to reflux (approx. 65°C) for 2-4 hours.

-

Causality: Under thermal stress, the nitrogen atom of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile (C≡N) carbon. This ring-closure forms the 4-imino-3-phenyl-3,4-dihydroquinazoline-2(1H)-thione.

-

-

Tautomerization & Isolation: Allow the reaction mixture to cool to 0-5°C. The product will precipitate out of solution. Filter the solid under vacuum and wash with cold methanol.

-

Causality: The initially formed imino compound rapidly tautomerizes to the more stable 4-amino-3-phenylquinazoline-2(3H)-thione form, driven by the thermodynamic stabilization of the restored aromaticity in the pyrimidine ring.

-

-

Self-Validating System (Analytical Checkpoints): To ensure the protocol is self-validating, the reaction progress must be monitored via Thin Layer Chromatography (TLC). The disappearance of the anthranilonitrile spot and the emergence of a lower-Rf fluorescent spot under UV (254 nm) indicates successful thiourea formation. Furthermore, FTIR spectroscopy serves as the definitive validation checkpoint: the sharp C≡N stretching frequency at ~2220 cm⁻¹ present in the starting material must completely vanish, replaced by primary N-H stretches at 3300-3400 cm⁻¹ and a characteristic C=S stretch near 1200 cm⁻¹.

Fig 1: Synthesis workflow and tautomeric equilibrium of the quinazoline-2-thione core.

Thermodynamic Evolution: The Dimroth Rearrangement

A critical aspect of quinazoline-2-thione chemistry is its susceptibility to structural rearrangement under specific environmental conditions. While 4-amino-3-phenylquinazoline-2(3H)-thione is the kinetically favored product, prolonged exposure to high heat in basic or aqueous media triggers a Dimroth rearrangement .

Rearrangement Protocol

-

Suspension: Suspend the kinetically favored 4-amino-3-phenylquinazoline-2(3H)-thione in aqueous dimethylformamide (DMF).

-

Thermodynamic Shift: Reflux the mixture for 12-24 hours.

-

Causality: The aqueous conditions and high thermal energy promote the hydrolytic opening of the pyrimidine ring, forming a transient amidine intermediate. Subsequent bond rotation and recyclization occur, shifting the phenyl group from the endocyclic nitrogen (N-3) to the exocyclic nitrogen (at C-4). This yields the thermodynamically more stable 4-anilinoquinazoline-2(1H)-thione .

-

Fig 2: Dimroth rearrangement mechanism shifting the kinetic product to thermodynamic stability.

Applications in Advanced Therapeutics

The structural dualism and rich electron density of 4-amino-3-phenylquinazoline-2(3H)-thione make it an invaluable asset in drug development. The exocyclic amino group serves as an excellent vector for further functionalization (e.g., amide coupling, reductive amination) to probe structure-activity relationships (SAR). Furthermore, the thione moiety acts as a potent hydrogen bond acceptor, allowing the scaffold to anchor deeply within the ATP-binding pockets of various kinases, making it a foundational building block for synthesizing targeted oncology therapeutics and novel antimicrobial agents.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Isoselenocyanates: A Powerful Tool for the Synthesis of Selenium-Containing Heterocycles (Mechanistic Insights into Dimroth Rearrangements) Source: Molecules (MDPI) URL:[Link]

Technical Monograph: Biological Activities of 4-Amino-3-phenylquinazoline-2(3H)-thione

Executive Summary

4-Amino-3-phenylquinazoline-2(3H)-thione (CAS: 53412-77-4) represents a "hybrid pharmacophore" bridging two biologically distinct classes of quinazolines: the 4-aminoquinazolines (renowned for kinase inhibition, e.g., Gefitinib) and the 2-thioxoquinazolines (known for antimicrobial and antioxidant properties).

This monograph analyzes the compound’s therapeutic potential, driven by its unique steric and electronic environment. The N3-phenyl substitution creates a hydrophobic bulk critical for enzymatic pocket occupancy, while the C2-thione moiety offers redox-active sulfur chemistry absent in standard oxo-quinazolines. This guide provides a comprehensive technical breakdown of its synthesis, validated biological activities, and mechanistic pathways.[1]

Chemical Constitution & Synthesis[1][2][3][4][5][6][7][8][9][10][11][12]

Structural Analysis & Tautomerism

The nomenclature "4-Amino-3-phenyl..." is often used commercially, but chemically, the N3-phenyl substitution restricts the aromaticity of the pyrimidine ring. The compound exists primarily in the 4-imino-2-thione tautomeric form in solution, stabilized by an intramolecular hydrogen bond between the imine hydrogen and the thione sulfur.

-

Core Scaffold: Quinazoline (Benzopyrimidine).

-

Key Pharmacophores:

-

C4-Imino/Amino: Hydrogen bond donor/acceptor, mimics the adenine ring of ATP.

-

N3-Phenyl: Hydrophobic "fin" that orients the molecule in large lipophilic binding pockets (e.g., EGFR).

-

C2-Thione (C=S): Soft nucleophile, capable of metal chelation (Zn²⁺, Cu²⁺) and radical scavenging.

-

Validated Synthesis Protocol

The most robust synthetic route involves the cyclization of 2-aminobenzonitrile with phenyl isothiocyanate.

Protocol: Base-Catalyzed Cyclization

-

Reagents: 2-Aminobenzonitrile (1.0 eq), Phenyl isothiocyanate (1.1 eq), Potassium tert-butoxide (t-BuOK) or NaOH (catalytic), THF or Ethanol (solvent).

-

Procedure:

-

Dissolve 2-aminobenzonitrile in anhydrous THF.

-

Add phenyl isothiocyanate dropwise at 0°C.

-

Add t-BuOK (1.2 eq) and reflux for 4–6 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 3:1). The intermediate thiourea typically cyclizes in situ.

-

Workup: Pour reaction mixture into ice-cold water. Acidify to pH 4 with 1N HCl to precipitate the thione.

-

Purification: Recrystallize from Ethanol/DMF.

-

-

Yield: Typically 75–85%.

Biological Activity Profile

Anticancer Potential (Kinase Inhibition)

The 4-aminoquinazoline scaffold is the structural backbone of EGFR inhibitors. The 3-phenyl derivative targets the ATP-binding cleft of tyrosine kinases.

-